molecular formula C24H31FN2O3 B10836859 4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide

4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide

Cat. No.: B10836859
M. Wt: 414.5 g/mol
InChI Key: QDTNDGDKXXSUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

US8975409, Comparative compound B, is a small molecular drug with the chemical formula C24H31FN2O3. It is known for its potential therapeutic applications, particularly as a sphingosine-1-phosphate receptor antagonist . This compound is characterized by its complex structure, which includes a fluorophenoxy group and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US8975409, Comparative compound B, involves multiple steps. One of the key steps includes the formation of the amide bond between a substituted phenylamine and a fluorophenoxybenzoic acid derivative. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

US8975409, Comparative compound B, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities .

Scientific Research Applications

US8975409, Comparative compound B, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of US8975409, Comparative compound B, involves its interaction with the sphingosine-1-phosphate receptor 2 (S1PR2). By binding to this receptor, the compound inhibits the signaling pathways mediated by sphingosine-1-phosphate, leading to reduced cell proliferation and increased apoptosis. This mechanism is particularly relevant in the context of inflammatory diseases and cancer .

Comparison with Similar Compounds

Similar Compounds

  • SCHEMBL5912478
  • CHEMBL3401375
  • BDBM149711

Uniqueness

US8975409, Comparative compound B, stands out due to its specific interaction with the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists. Its unique structure, including the fluorophenoxy group, contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C24H31FN2O3

Molecular Weight

414.5 g/mol

IUPAC Name

4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide

InChI

InChI=1S/C24H31FN2O3/c1-3-18(4-2)17-24(29)12-14-27(15-13-24)23(28)26-20-6-5-7-22(16-20)30-21-10-8-19(25)9-11-21/h5-11,16,18,29H,3-4,12-15,17H2,1-2H3,(H,26,28)

InChI Key

QDTNDGDKXXSUJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.